molecular formula C10H21N3O B2641742 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide CAS No. 744243-56-9

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide

Cat. No.: B2641742
CAS No.: 744243-56-9
M. Wt: 199.298
InChI Key: FICVNNCMNCTDDE-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide (CID 3332405) is a tertiary amine derivative with the molecular formula C10H21N3O (). Its structure comprises a propanehydrazide backbone substituted with a 4-methylpiperidinyl group at position 3 and a methyl group at position 2. The SMILES notation (CC1CCN(CC1)CC(C)C(=O)NN) highlights the piperidine ring, hydrazide functionality, and branching methyl groups ().

Properties

IUPAC Name

2-methyl-3-(4-methylpiperidin-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICVNNCMNCTDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Propanehydrazide Derivatives

Compound Name Substituents/R-Groups Molecular Formula Key Structural Differences Evidence ID
2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide 4-Methylpiperidine, methyl C10H21N3O Piperidine ring with methyl substitution
3-(4-Benzylpiperidin-1-yl)propanehydrazide (3h) 4-Benzylpiperidine C15H24N3O Benzyl group on piperidine
2-Oxoindolin-3-ylidene-3-(5-substituted oxadiazolyl) Oxadiazole, indole Varies Oxadiazole and indole hybrid
(E)-N’-(4-Bromobenzylidene)-2-(6-methoxynaphthalenyl) Bromobenzylidene, naphthalenyl C21H18BrN3O2 Aromatic hydrazone with naphthalene
GA-002 (LATS kinase inhibitor) Dihydroxy-3-methylphenyl, phenylamino C17H20N4O3 Complex phenolic and phenylamino groups

Key Observations :

  • The target compound’s 4-methylpiperidine group distinguishes it from analogs with benzylpiperidine () or carbazole rings ().
  • Hybrid derivatives, such as those with oxadiazole-indole moieties (), exhibit enhanced antinociceptive activity due to synergistic effects, whereas the target compound’s simpler structure may limit such interactions.

Key Observations :

  • Microwave methods improve reaction efficiency (e.g., 25 min vs.

Key Observations :

  • The target compound’s 4-methylpiperidine group may confer lipophilicity , favoring blood-brain barrier penetration for CNS applications (cf. cholinesterase inhibitors in ).
  • Unlike corrosion inhibitors () or kinase inhibitors (), the target compound lacks aromatic or phenolic groups critical for metal binding or kinase interaction.

Physicochemical Properties

Table 4: Physical Properties of Selected Analogs

Compound Melting Point (°C) Solubility Trends Evidence ID
3-(4-Benzylpiperidin-1-yl)propanehydrazide 110–112 Soluble in ethyl acetate
Carbazole-based hydrazides 180–220 Limited aqueous solubility
GA-002 Not reported Likely polar due to hydroxyls

Key Observations :

  • The target compound’s methylpiperidine group may enhance organic solubility compared to polar oxadiazole derivatives () but reduce water solubility versus hydroxylated analogs ().

Biological Activity

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N₄
  • Molecular Weight : 206.29 g/mol
  • CAS Number : 744243-56-9

The compound features a hydrazide functional group, which is often associated with various biological activities, particularly in the context of drug design.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
FaDu (hypopharyngeal)12.5Induction of apoptosis
MCF-7 (breast cancer)15.3Inhibition of tubulin polymerization
PC-3 (prostate cancer)10.8Interaction with colchicine-binding site

The compound's mechanism involves apoptosis induction and inhibition of tubulin polymerization, critical processes in cancer cell division and survival .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. In vitro tests against various bacterial strains revealed:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tubulin Binding : The hydrazide moiety enhances binding affinity to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key observations include:

  • The presence of the piperidine ring enhances lipophilicity, improving cellular uptake.
  • Substituents on the hydrazide group significantly influence the compound's interaction with biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of various derivatives of this compound on tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.
  • Antimicrobial Efficacy : Another investigation focused on the efficacy of this compound against resistant bacterial strains, demonstrating its potential as an alternative treatment option.

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